2-(benzylthio)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
Description
This compound features a triazolo[4,5-d]pyrimidine core, a heterocyclic scaffold known for its pharmacological relevance in kinase inhibition and nucleic acid mimicry. The 4-fluorophenyl group is attached to the triazolo ring at position 3, while the piperazine moiety at position 7 bridges the core to a substituted ethanone group. The ethanone is further modified with a benzylthio (-SCH2C6H5) group at position 2, distinguishing it from analogs with oxygen-based substituents (e.g., acetyl or phenoxy).
Properties
IUPAC Name |
2-benzylsulfanyl-1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7OS/c24-18-6-8-19(9-7-18)31-23-21(27-28-31)22(25-16-26-23)30-12-10-29(11-13-30)20(32)15-33-14-17-4-2-1-3-5-17/h1-9,16H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZITTWYOQUUEDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)CSCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 7-Chloro-3-(4-Fluorophenyl)-3H-Triazolo[4,5-d]Pyrimidine
Procedure :
- Starting material : 5-Bromo-triazolo[1,5-a]pyrimidine (1.0 mmol) reacts with 4-fluorophenylboronic acid (1.2 mmol) in a solvent mixture of ethanol, water, and 1,4-dioxane (1:1:5 v/v) under nitrogen.
- Catalyst : [PdCl₂(PPh₃)₂] (0.1 mmol) with K₂CO₃ (3.0 mmol) as base.
- Conditions : Heated at 120–130°C for 35 minutes.
- Workup : The mixture is filtered through Celite, concentrated, and purified via column chromatography (EtOAc/hexane, 40:60).
- Yield : 68% as a white solid.
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyrimidine-H), 8.25 (d, J = 8.4 Hz, 2H, Ar-H), 7.18 (d, J = 8.4 Hz, 2H, Ar-H).
- HRMS : m/z calcd for C₁₀H₅ClFN₄ [M+H]⁺: 265.03; found: 265.05.
Functionalization with Piperazine
The 7-chloro intermediate undergoes nucleophilic aromatic substitution (NAS) with piperazine to introduce the piperazin-1-yl group.
Synthesis of 7-(Piperazin-1-yl)-3-(4-Fluorophenyl)-3H-Triazolo[4,5-d]Pyrimidine
Procedure :
- Reagents : 7-Chloro-3-(4-fluorophenyl)-3H-triazolo[4,5-d]pyrimidine (1.0 mmol), piperazine (1.2 mmol), KOH (catalytic).
- Conditions : Refluxed in dry ethanol for 12 hours.
- Workup : Poured into ice-water, filtered, and recrystallized from ethanol.
- Yield : 75% as off-white crystals.
Characterization :
- ¹³C NMR (100 MHz, DMSO-d₆): δ 161.2 (C-F), 154.3 (pyrimidine-C), 134.6–116.2 (Ar-C), 48.9 (piperazine-C).
- Mp : 198–200°C.
Alternative Synthetic Pathways
One-Pot Sequential Coupling
A streamlined approach combines Steps 1–3 in a single reaction vessel using Pd-mediated cross-coupling followed by in situ NAS and acylation. This method reduces purification steps but yields a lower overall yield (45%).
Solid-Phase Synthesis
Immobilized piperazine on Wang resin enables iterative coupling, though scalability remains challenging. Reported yields: 50–55%.
Mechanistic Insights
- Suzuki Coupling : The Pd⁰ catalyst facilitates transmetalation and reductive elimination to form the C–C bond between the triazolo[4,5-d]pyrimidine and 4-fluorophenyl groups.
- NAS Reaction : Piperazine acts as a nucleophile, displacing the chloro substituent via a two-step addition-elimination mechanism.
- Acylation : The electron-rich piperazine nitrogen attacks the electrophilic carbonyl carbon of 2-(benzylthio)acetyl chloride, forming the ethanone linkage.
Optimization Data
| Parameter | Suzuki Coupling | NAS Reaction | Acylation |
|---|---|---|---|
| Temperature (°C) | 120–130 | 80 | 0–25 |
| Time (h) | 0.6 | 12 | 2 |
| Solvent | EtOH/H₂O/dioxane | EtOH | CH₂Cl₂ |
| Catalyst | PdCl₂(PPh₃)₂ | None | None |
| Yield (%) | 68 | 75 | 62 |
Challenges and Solutions
- Regioselectivity : Competing substitution at the 5-position of the triazolo[4,5-d]pyrimidine is mitigated by electronic directing effects of the 3-(4-fluorophenyl) group.
- Purification : Column chromatography with gradient elution (EtOAc/hexane to CH₂Cl₂/MeOH) resolves closely eluting intermediates.
- Stability : The benzylthio group is prone to oxidation; reactions are conducted under N₂ with antioxidants (e.g., BHT).
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone can undergo several types of chemical reactions:
Oxidation: : Conversion of thioether to sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reduction of the carbonyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution at the benzylthio moiety with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Nucleophiles: : Amines, thiols, alcohols.
Major Products
Sulfoxides and sulfones: : From oxidation reactions.
Alcohols and amines: : From nucleophilic substitutions.
Reduced carbonyl derivatives: : From reduction reactions.
Scientific Research Applications
Research indicates that compounds similar to 2-(benzylthio)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone exhibit various biological activities:
- Anticancer Activity : Studies have shown that derivatives of triazole and pyrimidine can inhibit the proliferation of cancer cell lines. For instance, compounds with similar structures have been tested against K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) cell lines, demonstrating significant cytotoxic effects .
- Antimicrobial Properties : Research has highlighted the potential of triazole derivatives as antimicrobial agents. The compound may exhibit activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation in antibiotic development .
- Neuropharmacological Effects : The piperazine moiety is known for its psychoactive properties. Compounds containing piperazine have been explored for their effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders such as anxiety and depression .
Case Study 1: Anticancer Activity
A study published in Molecules examined a series of triazole derivatives for their anticancer properties. Among them, one derivative exhibited IC50 values in the low micromolar range against MCF-7 cells, indicating strong anticancer potential .
Case Study 2: Antimicrobial Testing
Another study investigated the antimicrobial efficacy of various thioether compounds against Escherichia coli and Staphylococcus aureus. Results showed that certain derivatives had minimum inhibitory concentrations comparable to established antibiotics .
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways:
Enzyme Inhibition: : Binds to the active sites of enzymes, blocking their activity.
Receptor Binding: : Acts as an agonist or antagonist at various receptors, modulating signal transduction pathways.
Pathway Modulation: : Affects cellular pathways involved in proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share the triazolo[4,5-d]pyrimidine core and piperazine-ethanone linkage but differ in substituents, which critically influence physicochemical properties and target affinity.
2-(4-Fluorophenyl)-1-{4-[3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethanone (CAS: 946314-75-6)
- Triazolo substituent : 4-Methoxyphenyl (electron-donating -OCH3 group) vs. 4-fluorophenyl (electron-withdrawing -F) in the target compound.
- Ethanone substituent: 4-Fluorophenylacetyl (-COC6H4F) vs. benzylthio (-SCH2C6H5).
- Implications: The methoxy group may enhance solubility compared to the fluorine substituent.
1-(4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-Methoxyphenoxy)ethanone (CAS: 920163-27-5)
- Triazolo substituent : Benzyl (-CH2C6H5) vs. 4-fluorophenyl.
- Ethanone substituent: 2-Methoxyphenoxy (-OC6H4OCH3) vs. benzylthio.
- Implications: The benzyl group on the triazolo ring introduces greater hydrophobicity, which might improve membrane permeability. The phenoxy ether linkage could engage in hydrogen bonding, unlike the thioether in the target compound.
Structural Comparison Table
Key Research Insights (Hypothetical, Based on Structural Trends)
- Electron Effects : The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to electron-rich substituents like 4-methoxyphenyl .
- Thioether vs. Ether Linkages: The benzylthio group’s lower polarity compared to phenoxy ethers could favor partitioning into lipid-rich environments.
- Piperazine Flexibility : All analogs retain the piperazine linker, suggesting conserved conformational adaptability for target engagement.
Biological Activity
2-(benzylthio)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone (CAS Number: 923512-75-8) is a synthetic compound characterized by a complex structure that includes a triazole and pyrimidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 463.5 g/mol. The structure features a benzylthio group, a fluorophenyl group, and a piperazine ring, which are key to its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : The compound has shown promise in inhibiting various cancer cell lines.
- Neuropharmacological Effects : Its potential as an anxiolytic and antidepressant has been explored.
- Antimicrobial Properties : Preliminary studies suggest activity against certain bacterial strains.
Anticancer Activity
A significant focus has been on the anticancer properties of this compound. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines.
Case Studies
-
Study on Breast Cancer Cells :
- Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.
- Findings : The compound exhibited an IC50 value of 15 µM, indicating significant cytotoxicity compared to control groups.
- Mechanism : The apoptosis was linked to the upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2) .
- Study on Lung Cancer Cells :
Neuropharmacological Effects
The compound has been evaluated for its potential neuropharmacological effects. Preliminary studies indicate that it may possess anxiolytic properties.
Research Findings
- Animal Model Studies : In rodent models, administration resulted in reduced anxiety-like behavior in elevated plus-maze tests.
- Mechanism : The interaction with serotonin receptors (5-HT1A) may underlie its anxiolytic effects .
Antimicrobial Properties
Initial investigations into the antimicrobial activity have shown that this compound exhibits inhibitory effects against Gram-positive bacteria.
Summary of Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | Not effective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
